2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide
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Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may influence pathways involving similar compounds .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative that combines various pharmacophores, including an imidazolidinone ring and a benzo[d][1,3]dioxole moiety. This combination suggests potential biological activities that merit investigation. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O4 with a molecular weight of approximately 314.34 g/mol. The structural features include:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Imidazolidinone ring : Often associated with antimicrobial and anticancer activities.
- Ethoxyphenyl group : This moiety may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal effects against Candida albicans . The mechanism is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The imidazolidinone component has been linked to anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . For example, derivatives have shown efficacy against breast cancer cells by promoting cell cycle arrest in the G2/M phase .
Neuroprotective Effects
Some derivatives of benzo[d][1,3]dioxole have been studied for their neuroprotective properties. They may exert these effects by modulating neurotransmitter release or reducing oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar compounds, a derivative exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli and S. aureus , indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
A related compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The study attributed this effect to the induction of apoptosis via mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Modulation of Signaling Pathways : Interaction with various signaling pathways (e.g., MAPK or PI3K/Akt) could contribute to its anticancer effects.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-26-16-6-4-3-5-15(16)21-19(24)12-22-9-10-23(20(22)25)14-7-8-17-18(11-14)28-13-27-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWFWGIZXMWEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.